molecular formula C10H10N2O6 B1324888 Ethyl (6-nitro-1,3-benzodioxol-5-yl)carbamate CAS No. 956076-89-4

Ethyl (6-nitro-1,3-benzodioxol-5-yl)carbamate

Cat. No.: B1324888
CAS No.: 956076-89-4
M. Wt: 254.2 g/mol
InChI Key: IZHXXTQPSBEDRL-UHFFFAOYSA-N
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Description

Ethyl (6-nitro-1,3-benzodioxol-5-yl)carbamate is a chemical compound with the molecular formula C10H10N2O6. It is known for its unique structure, which includes a nitro group attached to a benzodioxole ring, and an ethyl carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (6-nitro-1,3-benzodioxol-5-yl)carbamate typically involves the nitration of a benzodioxole derivative followed by the introduction of an ethyl carbamate group. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl (6-nitro-1,3-benzodioxol-5-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (6-nitro-1,3-benzodioxol-5-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl (6-nitro-1,3-benzodioxol-5-yl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodioxole ring may also interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Ethyl (6-nitro-1,3-benzodioxol-5-yl)carbamate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity .

Properties

IUPAC Name

ethyl N-(6-nitro-1,3-benzodioxol-5-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O6/c1-2-16-10(13)11-6-3-8-9(18-5-17-8)4-7(6)12(14)15/h3-4H,2,5H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHXXTQPSBEDRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1[N+](=O)[O-])OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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